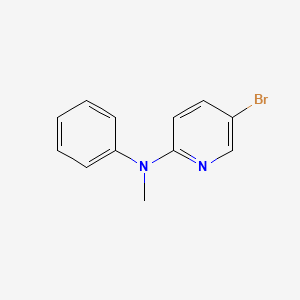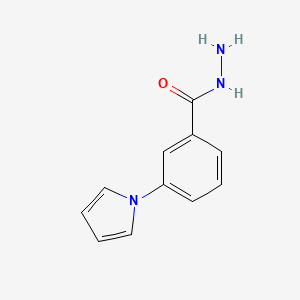![molecular formula C8H11NSSi B3045780 Thiazole, 2-[(trimethylsilyl)ethynyl]- CAS No. 113705-15-0](/img/structure/B3045780.png)
Thiazole, 2-[(trimethylsilyl)ethynyl]-
概要
説明
“Thiazole, 2-[(trimethylsilyl)ethynyl]-” is a chemical compound that contains a total of 22 atoms; 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of “Thiazole, 2-[(trimethylsilyl)ethynyl]-” can be achieved from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . Various methods for the synthesis of thiazoles have been reported in the literature, including the use of Lawesson’s reagent, a popular reagent for sulfur chemistry .Molecular Structure Analysis
The molecular structure of “Thiazole, 2-[(trimethylsilyl)ethynyl]-” contains a total of 22 bonds; 11 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, and 1 Thiazole .Chemical Reactions Analysis
Thiazoles, including “Thiazole, 2-[(trimethylsilyl)ethynyl]-”, are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity allows for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .科学的研究の応用
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their antitumor and cytotoxic effects. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent activity against prostate cancer cells . Further research in this area could uncover novel chemotherapeutic agents.
Other Applications
Beyond the mentioned fields, thiazoles find use in various contexts:
作用機序
Target of Action
Thiazole derivatives, including 2-(trimethylsilylethynyl)thiazole, are known to have diverse pharmacological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiprotozoal, and antitumor drugs . .
Mode of Action
The mode of action of thiazole derivatives is often associated with their ability to interact with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with biological targets . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Result of Action
The result of the action of thiazole derivatives can vary widely due to their diverse biological activities . They can exhibit antimicrobial, antifungal, antiprotozoal, and antitumor effects . .
Safety and Hazards
特性
IUPAC Name |
trimethyl-[2-(1,3-thiazol-2-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NSSi/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJDCKUSIJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469572 | |
| Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
CAS RN |
113705-15-0 | |
| Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)
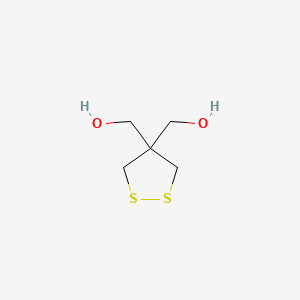
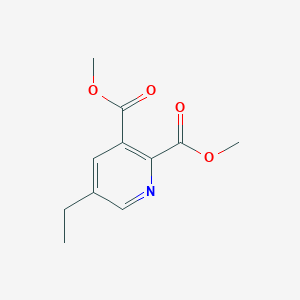
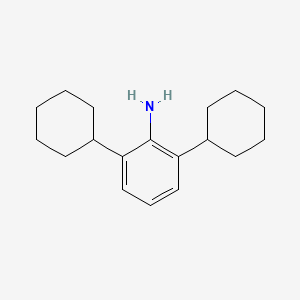
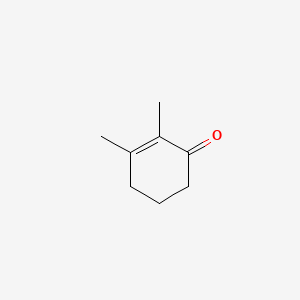
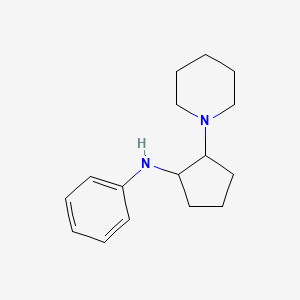
![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)
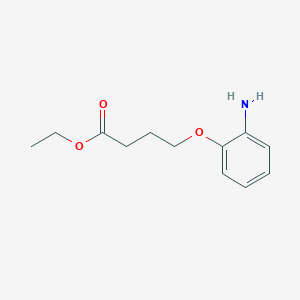
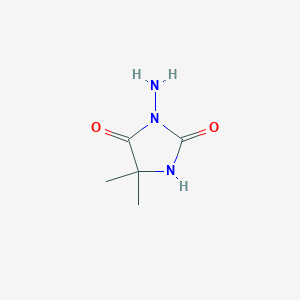
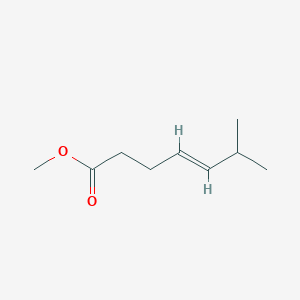
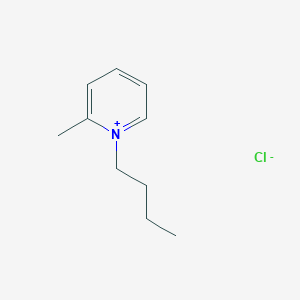
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)
